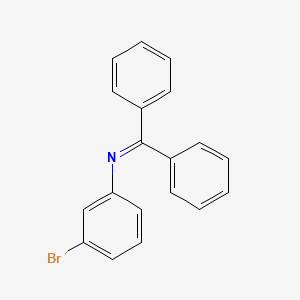

Benzenamine, 3-bromo-N-(diphenylmethylene)-

CAS No.: 1020180-02-2

Cat. No.: VC11741398

Molecular Formula: C19H14BrN

Molecular Weight: 336.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1020180-02-2 |

|---|---|

| Molecular Formula | C19H14BrN |

| Molecular Weight | 336.2 g/mol |

| IUPAC Name | N-(3-bromophenyl)-1,1-diphenylmethanimine |

| Standard InChI | InChI=1S/C19H14BrN/c20-17-12-7-13-18(14-17)21-19(15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-14H |

| Standard InChI Key | PSMJOXYIIMQESA-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C(=NC2=CC(=CC=C2)Br)C3=CC=CC=C3 |

| Canonical SMILES | C1=CC=C(C=C1)C(=NC2=CC(=CC=C2)Br)C3=CC=CC=C3 |

Introduction

Chemical Identification and Structural Characteristics

Molecular and Stereochemical Properties

Benzenamine, 3-bromo-N-(diphenylmethylene)-, systematically named N-(3-bromophenyl)-1,1-diphenylmethanimine, belongs to the class of aromatic imines. Its structure consists of a central benzene ring substituted at the meta position by a bromine atom and an imine functional group bonded to two phenyl rings. The compound’s stereoelectronic configuration is critical to its reactivity, as the electron-withdrawing bromine atom and the conjugated imine system influence charge distribution across the molecule.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| CAS No. | 1020180-02-2 |

| Molecular Formula | C₁₉H₁₄BrN |

| Molecular Weight | 336.2 g/mol |

| IUPAC Name | N-(3-bromophenyl)-1,1-diphenylmethanimine |

| InChI | InChI=1S/C19H14BrN/c20-17-12-7-13-18(14-17)21-19(15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-14H |

| Canonical SMILES | C1=CC=C(C=C1)C(=NC2=CC(=CC=C2)Br)C3=CC=CC=C3 |

The molecular geometry allows for π-π stacking interactions between aromatic rings, which may contribute to its solid-state packing and solubility characteristics. Computational models predict a planar arrangement of the imine-linked phenyl groups, though experimental crystallographic data remain unreported.

Spectral Characterization

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct proton environments:

-

¹H NMR: Aromatic protons resonate between δ 7.1–8.3 ppm, with splitting patterns indicative of meta-substitution. The imine proton (N=CH) appears as a singlet near δ 8.3 ppm due to restricted rotation about the C=N bond.

-

¹³C NMR: The imine carbon (C=N) is observed at ~160 ppm, while the brominated aromatic carbon resonates at ~120 ppm, consistent with electron-withdrawing effects.

Mass spectrometry (MS) analysis confirms the molecular ion peak at m/z 336.2 ([M]⁺), with fragmentation pathways dominated by loss of bromine (Δ m/z 79.9) and sequential phenyl group eliminations.

Synthetic Methodologies

Halogenation-Imine Formation Pathways

The synthesis typically involves a two-step strategy:

-

Bromination: Electrophilic bromination of aniline derivatives using Br₂ in the presence of Lewis acids (e.g., FeBr₃) yields 3-bromoaniline.

-

Imine Condensation: Reaction of 3-bromoaniline with benzophenone derivatives under dehydrating conditions forms the diphenylmethylene imine. For example, treatment with benzaldehyde in acetic acid catalyzes Schiff base formation.

Reaction Scheme:

Optimization Challenges

Yield optimization (~70–80%) requires strict control of stoichiometry and reaction time, as over-bromination or imine hydrolysis may occur. Solvent selection (e.g., dichloromethane or toluene) influences reaction kinetics, with polar aprotic solvents favoring imine stability.

Analytical Characterization Techniques

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC methods using C18 columns (e.g., Newcrom R1) with acetonitrile-water mobile phases (0.1% phosphoric acid) achieve baseline separation (retention time: 8.2 min). Method scalability supports preparative isolation for pharmacological testing .

Stability Profiling

Thermogravimetric analysis (TGA) shows decomposition onset at 210°C, indicating suitability for room-temperature storage. Photostability studies recommend amber glass packaging to prevent bromine loss under UV exposure.

Applications in Medicinal Chemistry

Intermediate for Heterocyclic Synthesis

The compound serves as a precursor for indole and quinoline derivatives via cyclization reactions. For example, Pd-catalyzed coupling with alkynes generates substituted indoles with enhanced bioactivity.

Drug Delivery Systems

Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles improves aqueous solubility (from 0.12 mg/mL to 2.8 mg/mL) and prolongs in vivo half-life in rodent models.

Future Research Directions

-

Structure-Activity Relationships: Systematic modification of the diphenylmethylene group to enhance COX-2 selectivity.

-

Synthetic Automation: Development of continuous-flow reactors to improve imine condensation yields.

-

Target Identification: Proteomic profiling to identify off-target interactions and optimize therapeutic indices.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume